N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a 2-ethoxyphenyl substituent attached to the carboxamide nitrogen and a methyl group at the 3-position of the benzofuran core. This structural motif is significant in medicinal chemistry due to the benzofuran scaffold’s propensity for bioactivity, particularly in targeting enzymes or receptors involved in inflammatory and oncological pathways . The ethoxy group at the phenyl ring may influence pharmacokinetic properties such as solubility and metabolic stability, while the methyl group on the benzofuran core could modulate steric interactions in target binding .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-21-16-11-7-5-9-14(16)19-18(20)17-12(2)13-8-4-6-10-15(13)22-17/h4-11H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJRCRRCCBRQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde and phenylacetic acid derivatives under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-ethoxyaniline, in the presence of coupling reagents like carbodiimides or using direct amidation methods.
Substitution Reactions: The ethoxyphenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions or by using pre-functionalized starting materials.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Materials Science: Benzofuran derivatives, including N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, are used in the design of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials due to their unique electronic properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for drug discovery and material development.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is primarily related to its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in key biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.
Pathways Involved: The compound’s effects can be mediated through various signaling pathways, such as the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, or disruption of microbial cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide and analogous benzofuran carboxamides:
Key Observations:
- Substituent Effects on Bioactivity: The 2-ethoxyphenyl group in the target compound (vs. The 3-methyl group on benzofuran (common in ) provides steric hindrance that may prevent enzymatic degradation compared to unsubstituted analogs.
- Pharmacokinetic Implications: Compounds with sulfone (e.g., ) or halogenated substituents (e.g., ) exhibit higher molecular weights and polar surface areas, which may limit blood-brain barrier permeability compared to the target compound.
Synthetic Accessibility :
Research Findings and Structural Analysis
Analytical Characterization : LC/MS methodologies described in (e.g., Waters UPLC BEH C18 column with ammonium acetate buffer) are applicable for purity assessment and structural validation of benzofuran carboxamides, including the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
